

# An In-Depth Technical Guide to Key Chemical Intermediates in Pharmaceutical Research

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## Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate

Cat. No.: B11718843

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A Note on Chemical Identification: This guide addresses the properties and uses of chemical compounds relevant to drug development and biochemical research. The initial query for CAS Number 42014-54-0 identifies the compound **2,5-dioxopyrrolidin-1-yl 6-bromohexanoate**, a bifunctional linker used in bioconjugation. However, searches related to pharmaceutical development often lead to 4-(4-Chlorophenyl)-4-hydroxypiperidine, which has a different CAS Number, 39512-49-7. Given the profound relevance of the latter to drug development professionals, this guide provides a comprehensive analysis of both compounds, with a primary focus on the pharmacologically significant 4-(4-Chlorophenyl)-4-hydroxypiperidine.

## Part 1: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7): A Cornerstone Intermediate in Neuropharmacology

This section provides a detailed exploration of 4-(4-Chlorophenyl)-4-hydroxypiperidine, a critical building block in the synthesis of numerous therapeutic agents and a key metabolite in neuropharmacological studies.

### Core Chemical Identity and Physicochemical Properties

4-(4-Chlorophenyl)-4-hydroxypiperidine, also known as 4-(4-Chlorophenyl)-4-piperidinol, is a heterocyclic compound belonging to the phenylpiperidine class. Its structure features a

piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group at the same carbon position. This unique arrangement is fundamental to its utility in medicinal chemistry.

Property	Value	Source(s)
CAS Number	39512-49-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO	[1][2][3]
Molecular Weight	211.69 g/mol	[1][2]
IUPAC Name	4-(4-chlorophenyl)piperidin-4-ol	[1]
Synonyms	4-(4-Chlorophenyl)-4-piperidinol, Haloperidol metabolite I, CPHP	[2][4]
Appearance	White to almost white or creamy-white crystalline powder	[2][3]
Melting Point	137-140 °C (lit.)	[3]
Water Solubility	340 mg/L (20 °C)	[3]
Storage Temperature	Room Temperature, keep in a dark, dry place	[3]

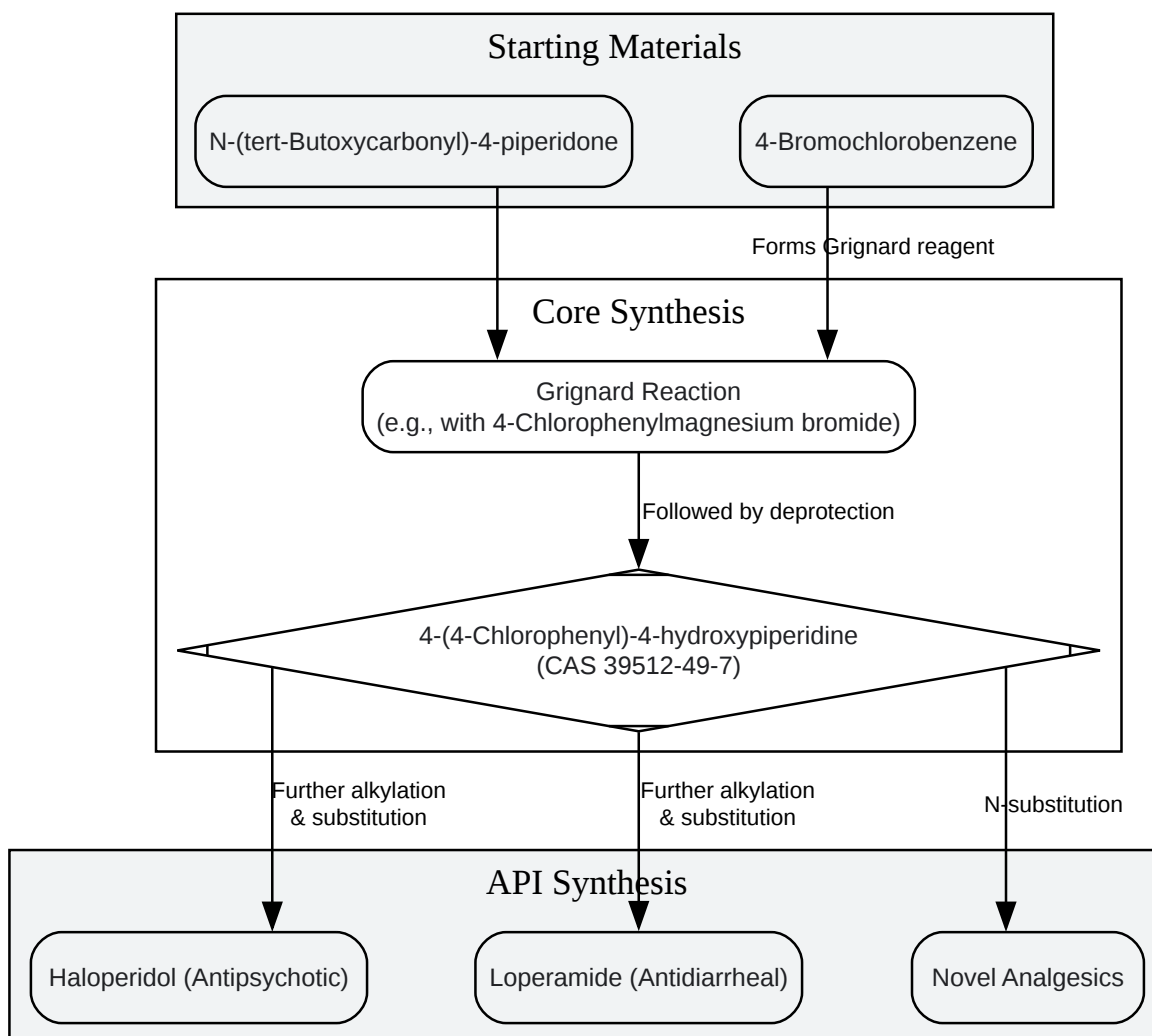
## Strategic Importance in Pharmaceutical Synthesis

4-(4-Chlorophenyl)-4-hydroxypiperidine is not an end-product therapeutic but rather a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its structural components are strategically leveraged by medicinal chemists. The chlorophenyl group enhances lipophilicity, which can improve a drug's ability to cross biological membranes and potentially increase its bioavailability.[2] The hydroxypiperidine moiety provides a reactive handle for building larger molecular scaffolds.[2]

This compound serves as a documented building block for several classes of drugs:

- Antipsychotics: It is famously used in the synthesis of Haloperidol, a butyrophenone antipsychotic medication for treating schizophrenia and psychosis.[4]
- Opioid Receptor Agonists: It is a key precursor for Loperamide, a widely used anti-diarrheal agent that acts on  $\mu$ -opioid receptors in the gut.[3][4]
- Analgesics and Antidepressants: Its derivatives have been synthesized and investigated for their potential analgesic and hypotensive activities.[2][5]

The general synthetic approach involves utilizing the secondary amine of the piperidine ring for further substitution to create diverse derivatives with varied pharmacological effects.[5]



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Caption: Synthetic utility of 4-(4-Chlorophenyl)-4-hydroxypiperidine.

## Pharmacological and Metabolic Profile

Beyond its role in synthesis, 4-(4-Chlorophenyl)-4-hydroxypiperidine holds significant biological relevance as a known human metabolite of the antipsychotic drug Haloperidol.[1] The metabolism of Haloperidol involves the reduction of a ketone group to a hydroxyl group, forming reduced Haloperidol, which is then metabolized to this piperidine derivative.[1]

- **Neuroscience Research:** Because it is a metabolite of a major antipsychotic, the compound is used in neuroscience research to understand the complete pharmacological and toxicological profile of Haloperidol.[2] Some studies suggest that this metabolite may contribute to the side effects or overall therapeutic action of the parent drug.
- **Receptor Studies:** It is employed in biochemical assays to investigate neurotransmitter systems and evaluate the activity of enzymes and receptors, providing insights into drug-receptor interactions and biological pathways.[2]

## Analytical Methodologies for Quantification

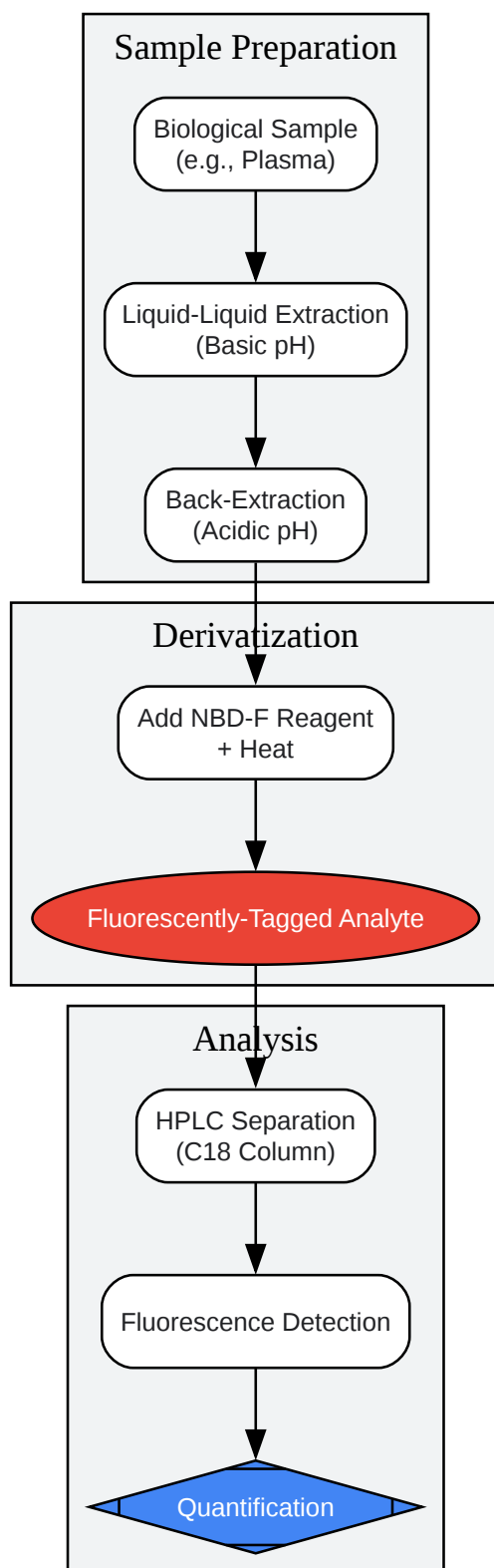
Accurate quantification of 4-(4-Chlorophenyl)-4-hydroxypiperidine in biological samples (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic and toxicology studies of Haloperidol. Several analytical methods have been developed for this purpose.

Protocol: Quantification in Rat Biological Samples via HPLC with Fluorescence Detection

This protocol is based on a method described for sensitive determination in rat plasma and tissue.

- **Sample Preparation & Extraction:**
  - To 100 µL of the biological sample (plasma or tissue homogenate), add an internal standard.
  - Perform a basic liquid-liquid extraction by adding a suitable buffer (e.g., borate buffer, pH 9.0) and an organic solvent (e.g., heptane-isoamyl alcohol).

- Vortex mix thoroughly and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube.
- Back-Extraction:
  - Add a dilute acid solution (e.g., 0.05 M HCl) to the organic phase.
  - Vortex and centrifuge. The analyte will move into the aqueous (acid) phase.
  - Discard the organic layer.
- Derivatization:
  - Make the acidic phase basic again.
  - Add a derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the secondary amine of the piperidine ring.
  - Incubate the mixture (e.g., at 60°C for 2 minutes) to allow the reaction to complete. This step attaches a fluorescent tag to the analyte, enabling highly sensitive detection.
- HPLC Analysis:
  - Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
  - Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient to achieve separation.
  - Quantify the analyte by comparing its peak area to that of the internal standard.



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Caption: Workflow for analyzing CPHP in biological samples.

## Safety and Handling

Regulatory and safety information is critical for handling this compound in a research setting.

- **Hazard Identification:** The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[3]
- **GHS Signal Word:** Danger[3]
- **Precautionary Statements:** Researchers should avoid breathing dust, avoid release to the environment, wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor.
- **Personal Protective Equipment (PPE):** Recommended PPE includes a dust mask (type N95), safety glasses, and chemical-resistant gloves.

## Part 2: 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate (CAS 42014-54-0): A Versatile Bioconjugation Linker

This section details the properties and applications of the compound correctly identified by CAS number 42014-54-0, a valuable tool in modern biotechnology and targeted drug delivery.

## Chemical Identity and Properties

This molecule is a hetero-bifunctional crosslinker. It contains two distinct reactive groups at opposite ends of a six-carbon alkane chain, allowing for the sequential conjugation of different molecules.[6]

Property	Value	Source(s)
CAS Number	42014-54-0	[6][7][8]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrNO <sub>4</sub>	[6][7][8]
Molecular Weight	292.1 g/mol	[6][7]
Description	An alkane linker with a terminal bromide and an N-hydroxysuccinimide (NHS) ester.	[6]
Storage Condition	-20°C	[6]

## Core Applications in Biotechnology

The utility of this linker stems from its two reactive ends:

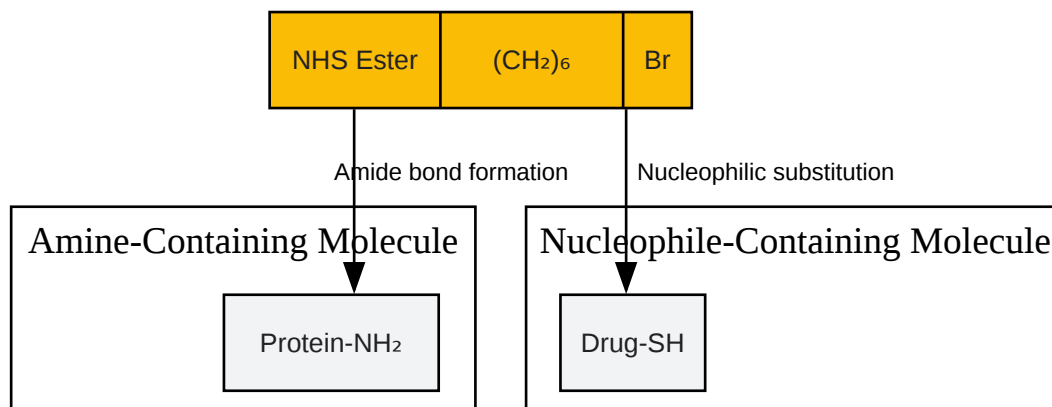
- **NHS Ester:** This group reacts efficiently and specifically with primary amines (-NH<sub>2</sub>) found on proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides to form stable amide bonds.[6]
- **Terminal Bromide:** Bromine is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. It can be used to attach the linker to other molecules, such as those containing thiol groups.[6]

This dual reactivity makes it a valuable reagent in:

- **Drug Delivery:** It can be used in the construction of lipid nanoparticles (LNPs) for delivering nucleic acid drugs like siRNA and mRNA.[9] The linker can attach targeting ligands or other functional molecules to the lipid surface.
- **Bioconjugation:** It is used to label proteins and other amine-containing biomolecules for detection or further modification.[6]
- **PROTAC and ADC Development:** In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers like this are essential for



connecting the targeting moiety (e.g., antibody) to the payload (e.g., cytotoxic drug or E3 ligase binder).[6]



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Caption: Bifunctional reactivity of CAS 42014-54-0.

## Generalized Experimental Workflow: Protein Labeling

The following is a generalized protocol for labeling a protein with an amine-reactive NHS ester.

- **Buffer Preparation:** Dissolve the protein in an amine-free buffer at a slightly alkaline pH (typically pH 7.2-8.5), such as phosphate-buffered saline (PBS). Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.
- **Reagent Preparation:** Immediately before use, dissolve the **2,5-dioxopyrrolidin-1-yl 6-bromohexanoate** linker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO).
- **Conjugation Reaction:** Add a molar excess of the dissolved linker to the protein solution. The optimal molar ratio (linker:protein) must be determined empirically but often ranges from 5:1 to 20:1.
- **Incubation:** Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle stirring.

- Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
- Purification: Remove excess, unreacted linker and byproducts from the labeled protein using dialysis, size-exclusion chromatography, or another suitable purification method.

## Conclusion

While both 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) and **2,5-dioxopyrrolidin-1-yl 6-bromohexanoate** (CAS 42014-54-0) are valuable chemical tools, they serve distinct purposes in the fields of pharmaceutical and biotechnological research. The former is a fundamental building block and metabolite in neuropharmacology, essential for the synthesis and study of centrally acting drugs. The latter is a versatile molecular linker, enabling the precise construction of complex bioconjugates and advanced drug delivery systems. A clear understanding of their respective properties and applications is paramount for researchers and drug development professionals.

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